2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with two phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can be achieved through various synthetic routes. One efficient method involves the use of microwave-assisted synthesis with basic alumina as a reusable catalyst. This method is eco-friendly and results in high yields of the desired product. The reaction conditions typically include the use of non-toxic basic alumina under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the compound. The scalability of the microwave-assisted method makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different pharmacological properties and are of interest in medicinal chemistry.
Scientific Research Applications
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride include:
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Benzo[b]pyrano[2,3-e][1,4]diazepine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique thieno-diazepine structure, which imparts distinct pharmacological properties. The presence of the thieno ring fused with the diazepine ring and the substitution with phenyl groups contribute to its unique chemical behavior and potential therapeutic applications.
Properties
CAS No. |
90070-21-6 |
---|---|
Molecular Formula |
C19H15ClN2S |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C19H14N2S.ClH/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16;/h1-10,12-13H,11H2;1H |
InChI Key |
VVNFSLPEROXVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.